molecular formula C22H28N2O3S2 B2667072 3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one CAS No. 622794-71-2

3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B2667072
CAS No.: 622794-71-2
M. Wt: 432.6
InChI Key: RVWOGQDZEIQLTC-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating multiple pharmacophores, including a phenylmethylsulfanyl group, two morpholine rings, and a thiophene ketone. The specific arrangement of these moieties suggests potential for multi-target biological activity. Researchers are investigating this compound primarily as a key intermediate or a novel chemical entity for developing new therapeutic agents. Its applications are focused in the areas of neuroscience and pharmacology, particularly for the design of potential anticonvulsant and antinociceptive drugs, given that structural analogs containing morpholine and thiophene subunits have demonstrated promising activity in these fields. The mechanism of action for this class of compounds often involves interaction with central nervous system targets, such as voltage-gated sodium or calcium channels. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-28-18-6-4-17(5-7-18)20(23-8-12-26-13-9-23)21(24-10-14-27-15-11-24)22(25)19-3-2-16-29-19/h2-7,16,20-21H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOGQDZEIQLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of 4-(methylsulfanyl)benzaldehyde with thiophene-2-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the morpholine rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. Research indicates that such compounds can induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Properties
Compounds containing morpholine and thiophene groups have been investigated for their antimicrobial activities. In vitro studies demonstrate that these compounds exhibit significant inhibitory effects against a range of bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Materials Science

Organic Electronics
The unique electronic properties of thiophene-containing compounds make them valuable in the field of organic electronics. Research has shown that the incorporation of such compounds into organic light-emitting diodes (OLEDs) can enhance their performance due to improved charge transport characteristics. The morpholine units contribute to the solubility and processability of these materials, facilitating their application in thin-film transistors and solar cells .

Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Polymers derived from thiophene and morpholine derivatives exhibit enhanced thermal stability and conductivity, which are desirable traits for various industrial applications, including coatings and conductive materials .

Agrochemicals

Pesticidal Activity
Research indicates that compounds with similar structures to this compound can exhibit pesticidal properties. These compounds may act as effective agents against agricultural pests, improving crop yields while minimizing environmental impact . Studies have shown promising results in field trials where such compounds significantly reduced pest populations without harming beneficial insects.

Summary Table of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against various bacterial strains
Materials ScienceOrganic electronicsEnhances performance in OLEDs
Polymer synthesisImproves thermal stability and conductivity
AgrochemicalsPesticidal activityEffective against agricultural pests

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the propan-1-one family, which includes chalcone derivatives and related sulfur-containing analogues. Below is a comparative analysis with structurally similar compounds reported in the literature:

Compound Key Substituents Structural Differences Reported Applications/Properties
Target Compound - 2,3-Bis(morpholin-4-yl)
- 4-(Methylsulfanyl)phenyl
- Thiophen-2-yl
- Dual morpholine rings enhance hydrogen-bonding capacity.
- Thiophene improves π-π interactions.
Potential kinase inhibition (inferred from morpholine’s role in kinase binders).
2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulphanyl)phenyl]prop-2-en-1-one - Bromo substituent
- Methylphenyl
- Methylsulfanylphenyl
- Prop-2-en-1-one backbone (α,β-unsaturated ketone).
- Lacks morpholine rings.
Crystal structure studied; halogen enhances reactivity.
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one - Chlorophenyl
- Isopropylphenyl
- α,β-unsaturated ketone with steric bulk from isopropyl.
- No sulfur substituents.
Lattice energy analysis; steric effects influence packing.
1-(Thiophen-2-yl)propan-1-one derivatives - Thiophen-2-yl
- Varied N- and O-substituents
- Simpler backbone (e.g., lacking morpholine or sulfanyl groups). Impurities in pharmaceuticals; limited bioactivity.

Key Findings from Comparative Analysis

Morpholine vs. Halogen Substituents : The dual morpholine rings in the target compound distinguish it from halogenated analogues (e.g., bromo or chloro derivatives). Morpholine’s oxygen and nitrogen atoms may improve solubility and binding to polar enzyme active sites compared to halogens, which primarily enhance electrophilicity .

Thiophene vs. This contrasts with purely hydrocarbon phenyl rings in other propan-1-one derivatives .

Methylsulfanyl Group : The 4-(methylsulfanyl)phenyl substituent provides a hydrophobic yet polarizable moiety, balancing lipophilicity and metabolic stability. This group is absent in simpler chalcone derivatives .

Biological Activity

The compound 3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H26N2O2S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

This structure features:

  • A methylsulfanyl group.
  • Two morpholine rings.
  • A thiophene moiety.

Research indicates that this compound may exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as an inhibitor of the mTOR pathway, which is crucial for cell growth and metabolism .
  • Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles suggests potential antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi .
  • Cytotoxic Effects : Preliminary studies demonstrate that this compound exhibits cytotoxic effects on different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these activities are promising compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (μM)Reference
CytotoxicityMCF-74.36
CytotoxicityHCT1165.00
AntimicrobialStaphylococcus aureus15.00
Enzyme InhibitionmTORIC50 < 10

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of the compound on MCF-7 cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 4.36 μM, suggesting it has a strong potential as an anticancer agent compared to traditional drugs like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and demonstrated an IC50 of 15 μM, indicating moderate antibacterial activity. This suggests that further development could lead to new treatments for infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-[4-(methylsulfanyl)phenyl]-2,3-bis(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and ketone formation. Key steps:

React 4-(methylsulfanyl)benzaldehyde with morpholine derivatives in the presence of a base (e.g., K₂CO₃) to form intermediate morpholine-substituted compounds.

Introduce the thiophene moiety via Friedel-Crafts acylation using thiophen-2-yl magnesium bromide or similar reagents.

Optimize reaction conditions (e.g., anhydrous solvents like THF, controlled temperature at 0–5°C during acylation) to minimize side products.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The morpholine and thiophene protons appear as distinct multiplets in the δ 2.5–4.0 ppm range.
  • X-ray Crystallography : Employ SHELX software for structure refinement. Single-crystal analysis reveals bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···π in morpholine rings) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using ESI-HRMS in positive ion mode .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to establish thermal stability limits.
  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC. Morpholine rings may hydrolyze under strongly acidic conditions .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. What computational strategies predict the compound’s electron density distribution and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate electrostatic potential (ESP) surfaces. The methylsulfanyl group exhibits high electron density, making it susceptible to electrophilic attacks .
  • Multiwfn Software : Analyze Laplacian of electron density (∇²ρ) to identify bond critical points (BCPs) and non-covalent interactions (e.g., van der Waals forces between thiophene and morpholine groups) .
  • Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites. The thiophen-2-yl carbonyl group shows high electrophilicity .

Q. How can discrepancies between experimental and computational data on bond lengths/angles be resolved?

  • Methodological Answer :

  • Error Source Analysis : Compare X-ray crystallography data (e.g., C–C bond lengths) with DFT-optimized geometries. Discrepancies >0.02 Å may arise from crystal packing effects .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for thermal motion in experimental structures.
  • Hybrid Functional Validation : Test alternative DFT functionals (e.g., M06-2X) to improve agreement with experimental geometries .

Q. What strategies mitigate limitations in biological activity assays caused by the compound’s solubility?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without disrupting assay integrity.
  • Surfactant Additives : Incorporate Tween-80 (0.01% w/v) to stabilize colloidal dispersions in cell culture media.
  • Prodrug Design : Modify morpholine groups with hydrophilic substituents (e.g., hydroxyls) to improve bioavailability .

Q. How does the methylsulfanyl group influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). The methylsulfanyl group forms hydrophobic interactions with conserved leucine residues in active sites.
  • SAR Studies : Synthesize analogs lacking the methylsulfanyl group and compare IC₅₀ values. Loss of activity (>10-fold) confirms its critical role .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., catalyst loading, solvent purity) from conflicting studies. Trace oxygen/water may deactivate Pd catalysts .
  • In Situ Spectroscopy : Use Raman spectroscopy to monitor intermediate formation. Discrepancies may arise from unaccounted side reactions (e.g., ligand dissociation) .

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